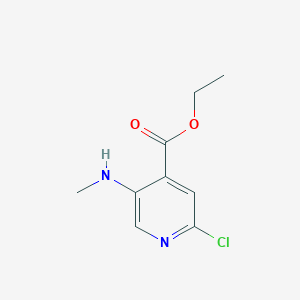

Ethyl 2-chloro-5-(methylamino)isonicotinate

Description

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

ethyl 2-chloro-5-(methylamino)pyridine-4-carboxylate |

InChI |

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-8(10)12-5-7(6)11-2/h4-5,11H,3H2,1-2H3 |

InChI Key |

BHAMQRKRYXOAAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1NC)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Ethyl 2-chloro-5-(methylamino)isonicotinate typically follows a sequence of:

- Esterification of nicotinic acid derivatives to form ethyl esters.

- Selective halogenation or chlorination at the 2-position of the pyridine ring.

- Introduction of the methylamino group at the 5-position via nucleophilic substitution or amination reactions.

These steps are often carried out under controlled temperature and pH conditions to ensure regioselectivity and high purity.

Detailed Synthetic Routes from Patents and Literature

Preparation of this compound via Nucleophilic Substitution

A representative synthesis involves the following key steps:

Starting Material : Ethyl 2-chloronicotinate or 2-chloro-5-halonicotinic acid ethyl ester.

Amination Step : Reaction of ethyl 2-chloronicotinate with methylamine or methylamino-containing nucleophiles to substitute the halogen at the 5-position.

-

- Solvent: Isopropanol, ethanol, or toluene.

- Base: Sodium carbonate or sodium ethoxide to facilitate nucleophilic substitution.

- Temperature: Typically 40–60 °C for 5 to 12 hours.

- pH adjustment post-reaction with hydrochloric acid to neutralize.

Work-up :

- Extraction with dichloromethane and water.

- Washing with saturated salt solutions.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Recrystallization from ethanol for purification.

This method yields this compound as an off-white solid with yields ranging from 85% to 92% and purities above 97%.

Alternative Method: Stepwise Synthesis via Intermediate Formation

Intermediate Preparation : Ethyl 2-[(pyridin-4-methyl)amino]nicotinate is synthesized first by reacting 2-bromonicotinic acid ethyl ester with 4-(aminomethyl)pyridine under basic conditions (e.g., lithium hydroxide) at 5–45 °C.

Final Coupling : The intermediate is then reacted with 1-(4-aminophenyl)-1-cyanocyclopentane in the presence of strong bases like sodium bis(trimethylsilyl)amide at elevated temperatures (~100 °C) to form the target compound or related derivatives.

This approach, although more complex, allows for precise control of substitution patterns and is used in the synthesis of related kinase inhibitor intermediates.

Reaction Scheme Summary

| Step | Reactants | Conditions | Products | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 2-Bromonicotinic acid ethyl ester + 4-(aminomethyl)pyridine | Isopropanol, LiOH, 5–45 °C, 5 h | Ethyl 2-[(pyridin-4-methyl)amino]nicotinate | 91.9 | 99.0 |

| 2 | Ethyl 2-[(pyridin-4-methyl)amino]nicotinate + 1-(4-aminophenyl)-1-cyanocyclopentane | Sodium bis(trimethylsilyl)amide, 0–100 °C, 6 h | Apatinib intermediate (related compound) | 86.9 | 98.7 |

| 3 | Ethyl 2-chloronicotinate + methylamine | Isopropanol, Na2CO3, 40–60 °C, 5–12 h | This compound | 85–92 | 97–99 |

Research Findings and Optimization Perspectives

Yield and Purity Optimization

- Use of anhydrous solvents and controlled addition of bases improves nucleophilic substitution efficiency.

- Temperature control during amination ensures selective substitution at the 5-position without side reactions.

- Recrystallization from ethanol consistently provides high purity (above 97%) of the final compound.

Mechanistic Insights

- The chlorine at the 2-position remains intact during amination at the 5-position due to electronic and steric factors, facilitating selective substitution.

- Sodium carbonate or sodium ethoxide acts as a base to deprotonate the amine, increasing nucleophilicity.

Industrial Relevance

- The described methods are scalable and have been adapted in pharmaceutical manufacturing, particularly in the synthesis of kinase inhibitors such as apatinib intermediates.

- The use of mild conditions and common solvents makes these methods cost-effective and environmentally manageable.

Summary and Concluding Remarks

This compound is prepared predominantly via nucleophilic aromatic substitution on ethyl 2-chloronicotinate derivatives using methylamine under basic and controlled temperature conditions. The process involves careful work-up and purification steps to achieve high yield and purity. Alternative synthetic routes include multi-step preparation of intermediates for complex pharmaceutical targets.

The comprehensive data from patent CN108467360B and related literature provide a robust framework for the preparation of this compound with yields typically above 85% and purities exceeding 97%. These methods are well-established, reproducible, and suitable for both laboratory-scale synthesis and industrial production.

If further detailed mechanistic studies or novel catalytic methods for this compound's preparation are desired, current literature suggests exploring selective catalytic hydrogenation and amination techniques, although these are more relevant to related nicotinate derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-(methylamino)isonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reaction is typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted isonicotinates with different functional groups.

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Scientific Research Applications

Ethyl 2-chloro-5-(methylamino)isonicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-(methylamino)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Reactivity and Solubility: Methylamino (-NHCH₃): Enhances hydrogen-bonding capacity and aqueous solubility compared to methyl (-CH₃) or fluorine (-F) groups. This makes the compound more suitable for drug candidates requiring target interaction via hydrogen bonds . Methyl (-CH₃): Provides lipophilicity, favoring membrane permeability and use in topical skincare formulations .

Synthetic Considerations: The methylamino group in this compound may necessitate protective strategies (e.g., Boc protection) during synthesis to prevent undesired reactions, unlike the methyl or fluorine analogs, which are synthetically more straightforward .

Biological Activity: Methylamino-substituted compounds are often explored as kinase inhibitors or enzyme modulators due to their ability to form stable interactions with active sites. In contrast, methyl-substituted derivatives (e.g., Ethyl 2-chloro-5-methylnicotinate) are utilized in non-polar drug formulations or cosmetic ingredients .

Biological Activity

Ethyl 2-chloro-5-(methylamino)isonicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 214.65 g/mol

- Functional Groups : Contains a pyridine ring, a chlorine atom at the second position, and a methylamino group at the fifth position.

These features contribute to its unique chemical behavior and potential biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. This compound has been shown to inhibit specific cancer cell lines effectively. For instance, it was reported to exhibit cytotoxic effects against various human cancer cell lines with an IC value in the micromolar range.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways, although further studies are needed to elucidate these mechanisms fully.

Antibacterial and Antifungal Activities

The compound also exhibits notable antibacterial and antifungal properties. Research indicates that this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Case Studies

- Cytotoxicity Assay : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study utilized a standard MTT assay to quantify cell viability post-treatment.

- Antimicrobial Efficacy : In vitro tests revealed that the compound displayed strong antimicrobial activity against clinical isolates of Staphylococcus aureus, with a notable reduction in colony-forming units observed after treatment.

Research Findings

Research has shown that the presence of the methylamino group enhances the interaction of this compound with biological targets, potentially influencing its pharmacological profile. The compound's structure-activity relationship (SAR) studies indicate that modifications at various positions can lead to improved efficacy against specific biological targets .

Q & A

Basic Research Questions

Q. How is ethyl 2-chloro-5-(methylamino)isonicotinate synthesized, and what characterization methods validate its purity and structure?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl isonicotinate derivatives are often prepared by reacting halogenated intermediates with methylamine under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF) . Post-synthesis, characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methylamino group integration.

- HPLC-MS to assess purity and molecular ion peaks.

- Elemental analysis to verify stoichiometry.

- X-ray crystallography (if crystalline) for definitive structural confirmation, as demonstrated in analogous halogenated pyridine derivatives .

Q. What physicochemical properties (e.g., solubility, stability, pKa) are critical for handling this compound in experimental workflows?

- Methodological Answer : Key properties include:

- Solubility : Polar aprotic solvents (e.g., DMSO, acetonitrile) are optimal due to the compound’s pyridine backbone and ester functionality. Hydrophobic interactions may dominate in non-polar solvents .

- pKa : The methylamino group (pKa ~3.2–3.4, based on analogous methyl isonicotinate derivatives) influences protonation states under varying pH, affecting reactivity in aqueous conditions .

- Thermal stability : Thermal gravimetric analysis (TGA) is recommended to determine decomposition thresholds (e.g., ester group hydrolysis above 150°C).

Q. Which purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Ethyl acetate or hexane/ethyl acetate mixtures are suitable for removing unreacted starting materials .

- Column chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) separates polar byproducts.

- Distillation : For volatile impurities, fractional distillation under reduced pressure may be applied .

Advanced Research Questions

Q. How does the electronic nature of the methylamino and chloro substituents influence reaction mechanisms (e.g., nucleophilic aromatic substitution)?

- Methodological Answer :

- Substituent effects : The chloro group acts as an electron-withdrawing meta-director, while the methylamino group is electron-donating. Computational studies (DFT) can map charge distribution and predict regioselectivity in further functionalization .

- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., Meisenheimer complexes in SNAr reactions) .

Q. What computational strategies (e.g., DFT, MD simulations) predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinities or steric hindrance effects .

Q. How do reaction conditions (e.g., solvent polarity, temperature) impact the stability of this compound and its degradation pathways?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to stressors (e.g., UV light, acidic/basic media) and analyze degradation products via LC-MS. For example, ester hydrolysis in aqueous acidic conditions yields isonicotinic acid derivatives .

- Solvent screening : Compare reaction yields in polar vs. non-polar solvents to optimize conditions minimizing side reactions (e.g., elimination or dimerization) .

Q. What analytical methods resolve contradictions in reported spectral data (e.g., conflicting NMR shifts) for this compound?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR, IR, and X-ray data with literature. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign signals conclusively .

- Control experiments : Synthesize isotopic analogs (e.g., ¹³C-labeled methylamino groups) to confirm assignments .

Q. How can this compound serve as a precursor for synthesizing pharmacologically relevant derivatives (e.g., kinase inhibitors or antimicrobial agents)?

- Methodological Answer :

- Derivatization strategies : React the chloro group with thiols or amines to generate heterocyclic libraries. For example, coupling with thiophenols under Ullmann conditions produces bioactive sulfides .

- Biological screening : Use high-throughput assays to test derivatives against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.